molecular formula C13H18BrNO2 B112545 tert-Butyl (1-(3-bromophenyl)ethyl)carbamate CAS No. 375853-98-8

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

Cat. No.: B112545
CAS No.: 375853-98-8
M. Wt: 300.19 g/mol
InChI Key: WWNQMGYJYMXOEU-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is a chemical compound with the molecular formula C13H18BrNO2. It is known for its applications in organic synthesis and research. The compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenyl ethylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce different oxidation states of the bromophenyl group .

Scientific Research Applications

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacology.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(4-bromophenyl)ethyl)carbamate: Similar structure but with the bromine atom in the para position.

    tert-Butyl (1-(3-chlorophenyl)ethyl)carbamate: Similar structure with a chlorine atom instead of bromine.

    tert-Butyl (1-(3-methylphenyl)ethyl)carbamate: Similar structure with a methyl group instead of bromine.

Uniqueness

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNQMGYJYMXOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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